molecular formula C17H17N3O4S2 B2448082 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide CAS No. 706773-60-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2448082
CAS RN: 706773-60-6
M. Wt: 391.46
InChI Key: RYUZEVQNXLJFRA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole ring (a type of heterocyclic aromatic compound), a phenoxy group (an oxygen bonded to a phenyl group), and a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine). These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the polar/charged sulfamoyl group. It could potentially undergo electrophilic aromatic substitution reactions at the benzothiazole or phenyl rings, or nucleophilic substitution reactions at the sulfamoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both hydrophobic and hydrophilic regions could give it amphiphilic properties. The sulfamoyl group could potentially form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activities : Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, have shown moderate antimicrobial activities against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Alborz et al., 2018).
  • Anticancer Activities : Some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have demonstrated notable anticancer activity, suggesting the potential of benzothiazole derivatives in cancer treatment (Tay, Yurttaş, & Demirayak, 2012).

Material Science and Chemistry

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel, showing high inhibition efficiencies and potential for protective coatings in industrial applications (Hu et al., 2016).

Pharmacological Studies

  • Antidiabetic Activity : N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have exhibited in vivo antidiabetic activity, indicating their potential as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors (Moreno-Díaz et al., 2008).
  • Antioxidant and Anti-Inflammatory : N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and anti-inflammatory activities, relevant for therapeutic applications (Koppireddi et al., 2013).

Liquid Crystal Research

  • Phase Transition Studies : Non-symmetric liquid crystal dimers containing benzothiazole units have been studied for their phase transition properties, contributing to the development of advanced liquid crystal technologies (Yeap et al., 2012).

Molecular Docking and Drug Design

  • COX-2 Enzyme Inhibition : Studies on benzothiazole derivatives for nonsteroidal anti-inflammatory drug development have shown potential COX-2 enzyme inhibition, suggesting their use in pain and inflammation management (Kumar et al., 2020).

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZEVQNXLJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

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